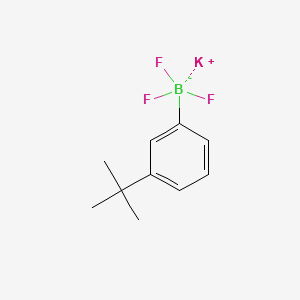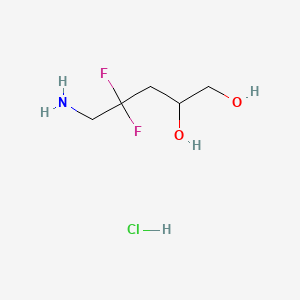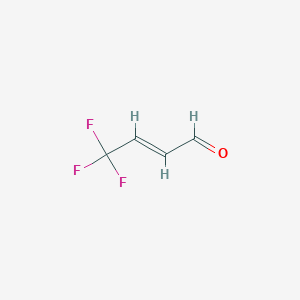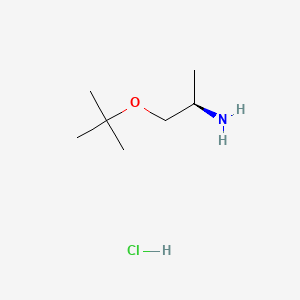
(2R)-1-(tert-butoxy)propan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-(tert-butoxy)propan-2-amine hydrochloride is an organic compound that features a tert-butoxy group attached to a propan-2-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(tert-butoxy)propan-2-amine hydrochloride typically involves the reaction of a suitable amine precursor with tert-butyl alcohol under acidic conditions. The reaction is often catalyzed by a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction conditions generally include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-(tert-butoxy)propan-2-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
(2R)-1-(tert-butoxy)propan-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2R)-1-(tert-butoxy)propan-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include enzymatic catalysis or receptor-mediated signaling.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-1-(tert-butoxy)propan-2-amine
- (2R)-1-(tert-butoxy)propan-2-ol
- (2R)-1-(tert-butoxy)propan-2-thiol
Uniqueness
(2R)-1-(tert-butoxy)propan-2-amine hydrochloride is unique due to its specific structural configuration and the presence of the hydrochloride salt, which can enhance its solubility and stability in various solvents. This makes it particularly useful in applications where these properties are advantageous.
Propiedades
Número CAS |
2866253-63-4 |
|---|---|
Fórmula molecular |
C7H18ClNO |
Peso molecular |
167.68 g/mol |
Nombre IUPAC |
(2R)-1-[(2-methylpropan-2-yl)oxy]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H17NO.ClH/c1-6(8)5-9-7(2,3)4;/h6H,5,8H2,1-4H3;1H/t6-;/m1./s1 |
Clave InChI |
XHRWXLBKSMLJQH-FYZOBXCZSA-N |
SMILES isomérico |
C[C@H](COC(C)(C)C)N.Cl |
SMILES canónico |
CC(COC(C)(C)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


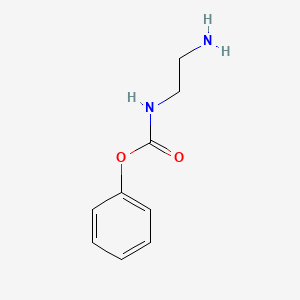
![4-[(2-Methylpropanoyl)oxy]butanoic acid](/img/structure/B13456994.png)
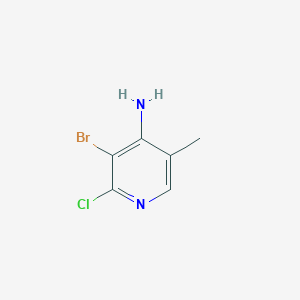
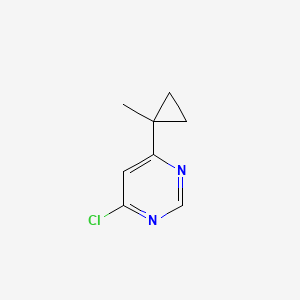
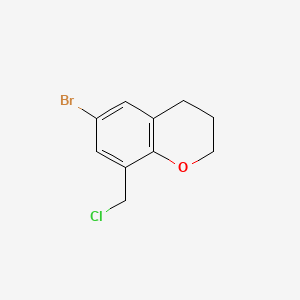
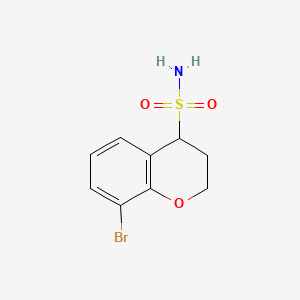
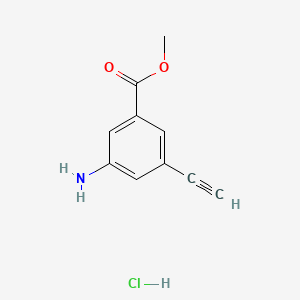

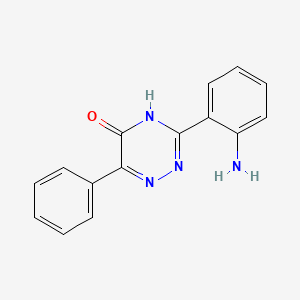
![tert-butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B13457038.png)
